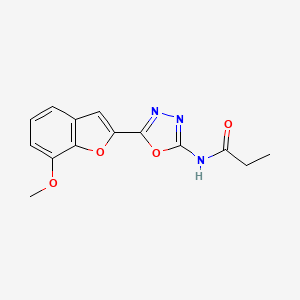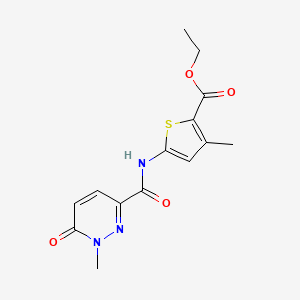![molecular formula C18H20F3N3O B2356079 5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380167-74-6](/img/structure/B2356079.png)
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MPTP, and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent inhibitor of mitochondrial complex I. This inhibition leads to the accumulation of reactive oxygen species and the eventual death of dopaminergic neurons in the brain. The exact mechanism by which MPTP is converted to MPP+ is still not fully understood, but it is thought to involve the action of monoamine oxidase-B (MAO-B).
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTP are primarily related to its selective toxicity towards dopaminergic neurons in the brain. This toxicity leads to a range of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. In addition to its effects on the brain, MPTP has also been shown to have other physiological effects such as reducing body weight and altering metabolic rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying the underlying mechanisms of Parkinson's disease. However, one major limitation of using MPTP is its potential toxicity to humans, which makes it difficult to use in clinical studies. Additionally, MPTP is a highly reactive compound that can be difficult to work with, requiring specialized equipment and handling procedures.
Orientations Futures
There are numerous future directions for research on MPTP, including further studies on its mechanism of action and potential applications in the treatment of Parkinson's disease. Additionally, researchers may explore the use of MPTP in other areas of scientific research, such as the study of mitochondrial function and the development of new neuroprotective agents. Overall, MPTP has the potential to be a valuable tool for advancing our understanding of the brain and developing new treatments for neurological conditions.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 4-chloro-2-methylpyrimidine with 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of MPTP, which can be purified using various methods such as column chromatography.
Applications De Recherche Scientifique
MPTP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. As a result, MPTP has been used to study the underlying mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Propriétés
IUPAC Name |
5-methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-10-22-17(23-11-13)25-16-5-7-24(8-6-16)12-14-3-2-4-15(9-14)18(19,20)21/h2-4,9-11,16H,5-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFOSJAQRODMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)



![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)
![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2356008.png)

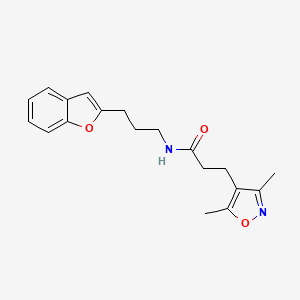
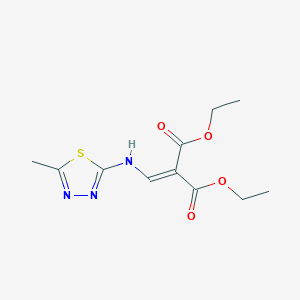
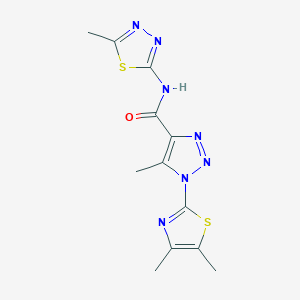
![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)
